molecular formula C7H13NO2 B1424403 Ethyl (S)-Pyrrolidine-3-carboxylate CAS No. 81049-27-6

Ethyl (S)-Pyrrolidine-3-carboxylate

Cat. No. B1424403
CAS RN: 81049-27-6
M. Wt: 143.18 g/mol
InChI Key: MPEUOPWWEODARH-LURJTMIESA-N
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Description

Esters are organic compounds derived from carboxylic acids and alcohols . They are frequently employed in various domestic and industrial processes . The general structure of an ester includes a carbonyl adjacent to an ether linked to an alkyl or aryl group .


Synthesis Analysis

Esters can be synthesized through a process known as Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol . This process faces limitations of low conversion and high reaction time attributed largely to the establishment of equilibrium .


Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group adjacent to an ether. The alkyl group attached directly to the oxygen atom can vary .


Chemical Reactions Analysis

Esters undergo a variety of chemical reactions, including hydrolysis, which is the reverse reaction to esterification . This starts by the supply of a byproduct - water. Several approaches have been developed to avoid equilibrium establishment and to improve overall conversion and rate of reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. In general, esters are known for their pleasant odors and are often used in food flavorings and perfumes .

Scientific Research Applications

1. Synthesis of Tetrahydropyridines Ethyl (S)-Pyrrolidine-3-carboxylate is used in the synthesis of tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This method results in ethyl 6-substituted tetrahydropyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).

2. Reactivity with Enamines The compound demonstrates interesting reactivity with enamines, leading to the formation of azabicyclo[3.2.1]octane structures. This reveals a non-synchronous reaction pathway, different from a Diels-Alder reaction (MacorJohn, Kuipers, & Lachicotte, 1998).

3. Michael Reactions for Pyrrolidine Syntheses It is also involved in Michael reactions with chiral secondary enaminoesters and nitroethylenes, leading to the synthesis of various pyrrolidine-3-carboxylates with distinct configurations (Revial et al., 2000).

4. Synthesis of Pyrrolopyridine Analogs Ethyl (S)-Pyrrolidine-3-carboxylate is utilized in synthesizing pyrrolopyridine analogs, showing potential in creating new compounds with varied biological activities, such as antibacterial properties (Toja et al., 1986).

5. Photopolymerization Kinetics The kinetics of photopolymerization of derivatives like 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate have been studied, demonstrating its potential in material sciences (Nie Jun, 2008).

6. Pesticide Intermediate Synthesis It serves as an intermediate in the synthesis of pesticides like chlorantraniliprole, showcasing its application in agricultural chemistry (Ju, 2014).

7. Synthesis of Functionalised Pyrrolidines Ethyl (S)-Pyrrolidine-3-carboxylate is key in multi-component reactions for stereoselective synthesis of functionalized pyrrolidines, useful in medicinal chemistry (Devi & Perumal, 2006).

Safety And Hazards

The safety and hazards associated with esters depend on their specific structure. Some esters are safe for consumption, while others can be toxic or harmful if ingested or come into contact with the skin .

Future Directions

The future directions of ester research could involve developing more efficient methods for their synthesis, as well as exploring new uses for esters in medicine and industry .

properties

IUPAC Name

ethyl (3S)-pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUOPWWEODARH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238706
Record name 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-Pyrrolidine-3-carboxylate

CAS RN

1807380-84-2
Record name 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807380-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for select cancers that are dependent on aerobic metabolism. Here, we report the discovery, …
Number of citations: 11 pubs.acs.org

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